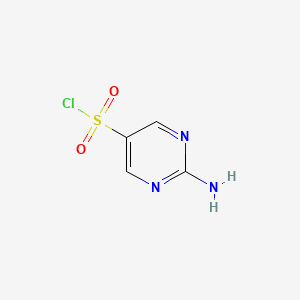

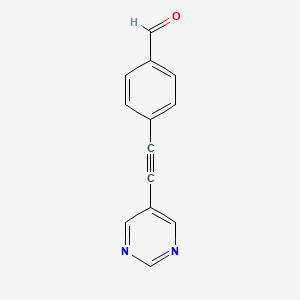

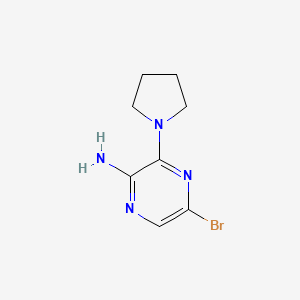

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds studied within these papers. Benzimidazole derivatives are of significant interest due to their diverse biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been described in the provided papers. Paper outlines the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding an excellent product. This method could potentially be adapted for the synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one by introducing appropriate methylating agents at the required positions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In paper , the crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined using X-ray diffraction. This analysis revealed a highly delocalized structure within the benzimidazole moiety. Such structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be influenced by substituents on the rings. Paper discusses the reactivity of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various products depending on the reaction conditions. These reactions include methylation, catalytic hydrogenation, and reduction, which are relevant to the synthesis and modification of benzimidazole derivatives, including the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, absorption spectra, and reactivity. Paper examines the effect of substituents on the absorption ability of phenylazopyrimidones, which can provide insights into the properties of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, the antiproliferative activity of these compounds, as discussed in paper , highlights their potential in medicinal applications.

科学的研究の応用

Antitumor Activity

Benzimidazole derivatives, including imidazole and benzimidazole analogs, have shown promising antitumor activities. These compounds have been under investigation for their potential in cancer therapy, demonstrating efficacy in preclinical testing stages. The structural versatility of benzimidazoles allows for the synthesis of compounds with varied biological activities, suggesting the potential application of "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one" in developing new antitumor drugs (Iradyan, Arsenyan, Iradyan, & Stepanyan, 2009).

DNA Interaction

The interaction with DNA, particularly through minor groove binding, is another significant area of application for benzimidazole derivatives. Compounds like Hoechst 33258, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for designing drugs targeting DNA. This highlights the potential use of "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one" in studying DNA interactions and developing therapeutic agents with specificity for certain DNA regions (Issar & Kakkar, 2013).

Biological Activities and Drug Design

Benzimidazole scaffolds are crucial in medicinal chemistry, with applications spanning antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The core structure of benzimidazole plays a pivotal role in the synthesis of pharmacologically active compounds, emphasizing the versatility and therapeutic potential of benzimidazole derivatives, including "4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one". This broad spectrum of pharmacological properties makes benzimidazoles a key focus in the design and development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

特性

IUPAC Name |

4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVAHDCDCCGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589905 |

Source

|

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954848-91-0 |

Source

|

| Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。